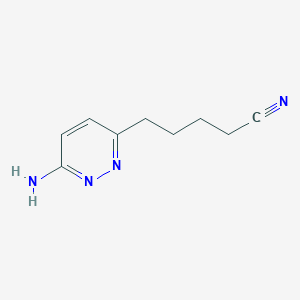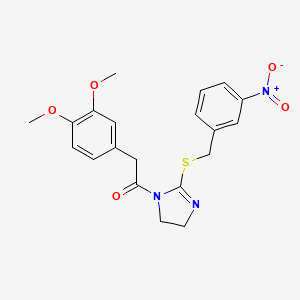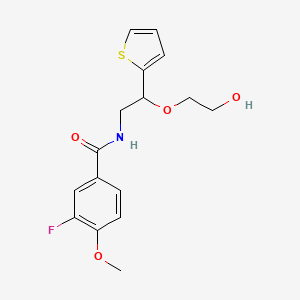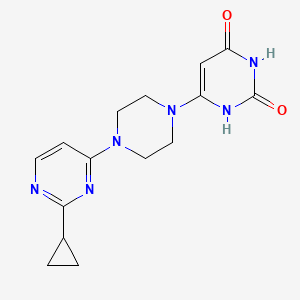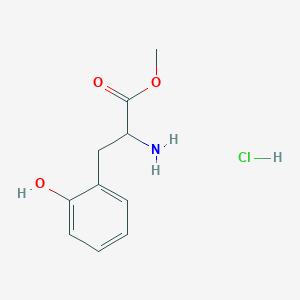
Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including saponification, hydrazinolysis, and reactions with amines and amino acid esters. For instance, the synthesis of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives involves transforming the model ester into trichloroacetimidate or acetate, followed by reactions with C-active nucleophiles in the presence of TMSOTf to obtain good yields . Another example is the stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, which is achieved by hydrogenation of an enantiomeric enamine with Pd(OH)2C .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as 1H NMR, IR, and X-ray crystal structure analysis. For example, methyl 2-hydroxyimino-3-phenyl-propionate was confirmed by X-ray crystal structure analysis to crystallize in the monoclinic class with specific cell parameters and exhibits intermolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are diverse and include nitrosation, oximation, cyclization, reduction, and amination. The behavior of these compounds during reactions can be influenced by factors such as the reaction solvent . For instance, the synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride involves cyclization and reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and specific optical rotations, are determined by their functional groups and molecular structure. The immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols, for example, depends on the position of the phenyl ring within the alkyl side chain . The antiproliferative activity of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives is specific to cancerous cells, and their inhibitory action on HCT-116 cells has been quantified .
科学的研究の応用
Antimicrobial and Antifungal Properties
Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride and its derivatives have been explored for their antimicrobial and antifungal properties. A study synthesized a series of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties. These compounds showed promising antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Uterine Relaxant Activity
Derivatives of this compound have been designed and synthesized as uterine relaxants. These compounds showed potent activity in vitro on isolated rat uterus and in vivo in pregnant rats, delaying the onset of labor without significant cardiac stimulant potential (Viswanathan et al., 2005).
Biodegradable Polymer Development
The compound has been utilized in the development of biodegradable polymers. Specifically, it was involved in the fabrication of biodegradable poly(ester-amide)s based on the tyrosine amino acid. These polymers showed good thermal stability, high optical purity, and are potentially biodegradable in the soil environment, indicating applications in eco-friendly material science (Abdolmaleki et al., 2011).
特性
IUPAC Name |
methyl 2-amino-3-(2-hydroxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12;/h2-5,8,12H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCDVBDKZXUOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione](/img/structure/B2531595.png)
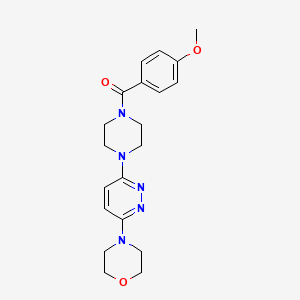
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2531599.png)
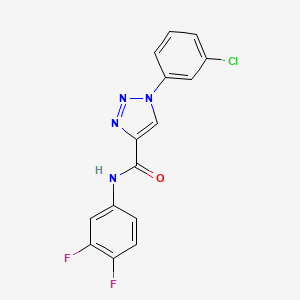
![1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine](/img/structure/B2531602.png)
![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)

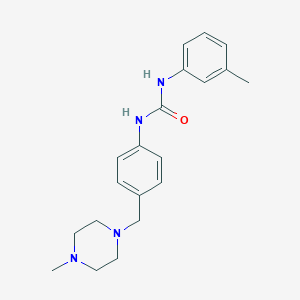
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2531609.png)
